Enhanced In Vitro Potency in Inhibiting Growth Hormone Secretion Compared to Native Somatostatin-14
In a direct head-to-head comparison, [Tyr1]-somatostatin demonstrated superior in vitro potency relative to native somatostatin-14. When assayed for the inhibition of spontaneous growth hormone secretion from cultured rat anterior pituitary cells, [Tyr1]-somatostatin exhibited a relative potency of 116, compared to a baseline value of 100 for somatostatin-14 [1]. This quantitative difference indicates a 16% increase in efficacy for this specific endpoint.
| Evidence Dimension | In vitro biological potency (inhibition of growth hormone secretion) |
|---|---|
| Target Compound Data | Relative potency = 116 |
| Comparator Or Baseline | Native Somatostatin-14 (Relative potency = 100) |
| Quantified Difference | 116% of the activity of native somatostatin; a 16% increase in relative potency |
| Conditions | In vitro assay measuring inhibition of spontaneous secretion of radioimmunoassayable growth hormone by cultured rat anterior pituitary cells. |
Why This Matters
This data provides a quantitative justification for selecting [Tyr1]-somatostatin over the native peptide for in vitro studies where maximal growth hormone suppression is desired, establishing it as a more potent tool compound for this application.
- [1] Rivier JE, et al. Tyrosylated analogues of somatostatin. J Med Chem. 1976 Aug;19(8):1010-3. View Source
